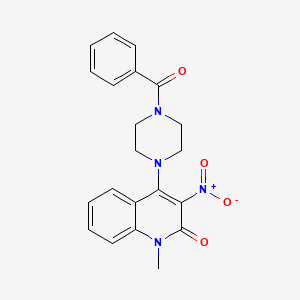
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential use in treating various diseases and conditions. In
Wirkmechanismus
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide acts as a selective antagonist of the adenosine A1 receptor, which is involved in various physiological processes, including neurotransmission, cardiovascular function, and inflammation. By blocking the adenosine A1 receptor, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide can modulate neurotransmitter release, regulate blood pressure and heart rate, and reduce inflammation. It has also been shown to have analgesic effects and potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows for more precise modulation of physiological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its role in regulating blood pressure and heart rate, which could have implications for the treatment of cardiovascular diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves the reaction of 2,5-dichlorophenol with 1-methyl-4-piperidinone to form 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. This intermediate is then reacted with butyric anhydride to form 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its potential use in treating various diseases and conditions, including Parkinson's disease, epilepsy, and pain. It has also been studied for its role in regulating blood pressure and heart rate.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-3-14(22-15-10-11(17)4-5-13(15)18)16(21)19-12-6-8-20(2)9-7-12/h4-5,10,12,14H,3,6-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXKHNKYWKCBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)

![2-(2-methylphenyl)-5-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B5156832.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)
![2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5156848.png)


![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)
